molecular formula C5H6N4O B071678 2,3-dihydro-1H-purin-6(7H)-one CAS No. 176181-61-6

2,3-dihydro-1H-purin-6(7H)-one

Cat. No.: B071678
CAS No.: 176181-61-6
M. Wt: 138.13 g/mol
InChI Key: CGTXYEVJPWEPGW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-purin-6(7H)-one (CAS 2487-40-3) is a purine derivative characterized by a thioxo group at position 2 and a ketone at position 4. Its molecular formula is C₅H₄N₄OS, with a melting point of 344–348°C and a predicted pKa of 8.02, indicating moderate basicity . This compound is also known as 2-mercaptohypoxanthine or 2-thioxanthine, with synonyms including 6-hydroxy-2-mercaptopurine and 2-thio-6-oxopurine . Its structure features a partially saturated purine core, distinguishing it from fully aromatic purines like hypoxanthine. The thioxo group enhances reactivity, enabling participation in hydrogen bonding and metal coordination, which is critical for biological interactions .

Properties

CAS No.

176181-61-6

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

1,2,3,7-tetrahydropurin-6-one

InChI

InChI=1S/C5H6N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1,8H,2H2,(H,6,7)(H,9,10)

InChI Key

CGTXYEVJPWEPGW-UHFFFAOYSA-N

SMILES

C1NC2=C(C(=O)N1)NC=N2

Canonical SMILES

C1NC2=C(C(=O)N1)NC=N2

Synonyms

6H-Purin-6-one, 1,2,3,7-tetrahydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Thioxo-2,3-dihydro-1H-purin-6(9H)-one Derivatives

  • 3-(3,4-Dimethoxyphenethyl) Substituent (Compound 14) : Synthesized via formamide-mediated cyclization of intermediate 13, this derivative exhibits altered electronic properties due to electron-donating methoxy groups. Its ¹H NMR shows aromatic protons at δ 6.77–6.88 and distinct N–H signals (δ 13.84, 12.48), confirming hydrogen-bonding capacity .
  • 3-(2-Ethoxypropyl) Substituent : Crystallographic data (PDB 4DL1) reveal that the sulfur atom interacts with the methyl group of myeloperoxidase (MPO), highlighting the role of substituents in enzyme inhibition .

Alkyl-Substituted Analogues

  • 8-Hexylsulfanyl-1,3-dimethyl Derivative (CAS 4869-71-0) : A bulkier substituent increases molecular weight (MW 312.4 g/mol), affecting solubility and metabolic stability .

Amino-Substituted Analogues

  • 2-Amino-1H-purin-6(7H)-one (CAS 73-40-5): Replacing the thioxo group with an amino group reduces acidity (pKa ~6.5) and alters hydrogen-bonding patterns. This compound’s sulfate salt (CAS 10333-92-3) shows improved aqueous solubility .
  • 2-Amino-7-methyl-1H-purin-6(7H)-one (CAS 578-76-7): Methylation at N7 shifts tautomeric equilibrium toward the keto form, as evidenced by UV/Vis spectral shifts .

Physicochemical Properties

Compound CAS Number Melting Point (°C) pKa Key Substituent Biological Relevance
2,3-Dihydro-1H-purin-6(7H)-one 2487-40-3 344–348 8.02 2-Thioxo Base for enzyme inhibitors
3-(3,4-Dimethoxyphenethyl) derivative - - - 3,4-Dimethoxyphenethyl Enhanced MPO binding
2-Amino-1H-purin-6(7H)-one 73-40-5 >300 ~6.5 2-Amino Improved solubility as sulfate
8-Hexylsulfanyl derivative 4869-71-0 - - Hexylsulfanyl Increased lipophilicity

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